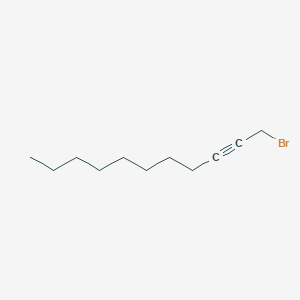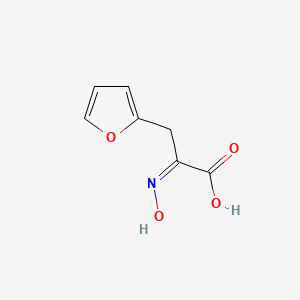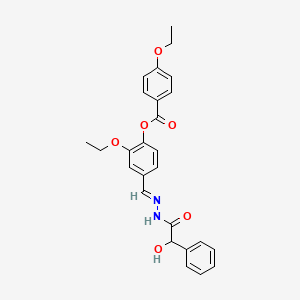
N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a sulfonyl group and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group, forming nitrobenzene.
Sulfonation: Nitrobenzene is then subjected to sulfonation to produce 2-nitrobenzene-1-sulfonyl chloride.
Acetamidation: The sulfonyl chloride derivative reacts with acetamide in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide can undergo reduction to form an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Hydrolysis: Carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site.
Vergleich Mit ähnlichen Verbindungen
- N-Methyl-N-(4-nitrobenzene-1-sulfonyl)acetamide
- N-Methyl-N-(2-nitrobenzene-1-sulfonyl)benzamide
- N-Methyl-N-(2-nitrobenzene-1-sulfonyl)propionamide
Uniqueness: N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide is unique due to the specific positioning of the nitro and sulfonyl groups on the benzene ring. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the acetamide moiety further enhances its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
90334-95-5 |
|---|---|
Molekularformel |
C9H10N2O5S |
Molekulargewicht |
258.25 g/mol |
IUPAC-Name |
N-methyl-N-(2-nitrophenyl)sulfonylacetamide |
InChI |
InChI=1S/C9H10N2O5S/c1-7(12)10(2)17(15,16)9-6-4-3-5-8(9)11(13)14/h3-6H,1-2H3 |
InChI-Schlüssel |
KINAOCSMLMOVDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003845.png)
![(5Z)-3-(3-ethoxypropyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003847.png)
![N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12003851.png)









![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003933.png)
